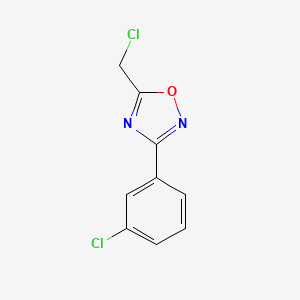

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFGGYWZWDPXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407122 | |

| Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51802-78-9 | |

| Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Initial Reaction

- Starting Material: 3-chlorobenzamidoxime (prepared from 3-chlorobenzonitrile or 3-chlorobenzamide).

- Reagents: Triethylamine as base, chloroacetyl chloride as chloromethylating agent.

- Solvent: Dichloromethane (DCM).

- Temperature: 0 to 20 °C for initial acylation.

The benzamidoxime is dissolved in DCM, triethylamine is added to neutralize the hydrochloric acid generated, and chloroacetyl chloride is slowly added at low temperature (0–20 °C) to form the intermediate chloroacetylated oxime.

Cyclization and Oxadiazole Formation

- The reaction mixture is then heated under reflux in toluene for approximately 12 hours.

- This step promotes cyclodehydration, leading to the formation of the 1,2,4-oxadiazole ring system with the chloromethyl substituent at the 5-position.

Workup and Purification

- After reflux, the reaction mixture is cooled and extracted with dichloromethane.

- The organic layer is dried over magnesium sulfate.

- Solvent removal under reduced pressure yields a crude product.

- Purification is performed by silica gel column chromatography using hexane/ethyl acetate (90:10) as eluent.

Yield and Physical Data

- Reported yields are high, typically around 86–99%.

- The product is obtained as a light yellow solid with melting points consistent with literature values (e.g., 108–110 °C).

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1 | 3-chlorobenzamidoxime + triethylamine + chloroacetyl chloride in DCM at 0–20 °C | Chloroacetylated intermediate |

| 2 | Reflux in toluene for 12 h | Cyclized this compound |

| 3 | Extraction, drying, solvent removal, chromatography | Pure oxadiazole compound |

Alternative and Mechanistic Insights

A study reported by Beilstein Journal of Organic Chemistry describes a related synthetic approach where 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles are prepared via benzamidoximes and chloroacetyl chloride, followed by nucleophilic substitution reactions (e.g., with KCN) to further functionalize the chloromethyl group. This highlights the versatility of the chloromethyl substituent for subsequent transformations.

The formation of the oxadiazole ring is generally understood as a cyclodehydration reaction between the amidoxime and the acyl chloride, facilitated by base and heat, leading to ring closure and elimination of HCl.

Preparation Data Table

| Parameter | Details |

|---|---|

| Starting Material | 3-Chlorobenzamidoxime |

| Chloromethylating Agent | Chloroacetyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM), Toluene (for reflux) |

| Temperature | 0–20 °C (initial), reflux (toluene) |

| Reaction Time | 4 h (initial), 12 h (reflux) |

| Purification | Silica gel chromatography (Hexane/Ethyl acetate 90:10) |

| Yield | 86–99% |

| Physical State | Light yellow solid |

| Melting Point | ~108–110 °C |

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, potentially altering its chemical properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxide or other oxidized species.

Applications De Recherche Scientifique

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.

Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 3

The 3-position of the oxadiazole ring is critical for modulating electronic, steric, and biological properties. Below is a comparative analysis of substituents:

Key Observations :

Substituent Variations at Position 5

The 5-chloromethyl group is a versatile handle for further functionalization. Comparisons with other 5-substituents:

Activité Biologique

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole, with the CAS number 51802-78-9, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 194.62 g/mol. Its structure features a chloromethyl group and a chlorophenyl moiety, which are critical for its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of oxadiazole derivatives. For instance, a study evaluating various oxadiazole compounds reported that one derivative exhibited an impressive 80.23% inhibition of free radicals at a concentration of 100 µg/mL, compared to ascorbic acid's 87.21% inhibition . The IC50 value for this derivative was determined to be 25.35 µg/mL.

Summary of Antioxidant Activity

| Compound | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| Ox-6f | 80.23 | 25.35 |

| Ascorbic Acid | 87.21 | 6.13 |

The presence of the 4-chlorophenyl moiety significantly enhances the antioxidant activity of these compounds, indicating that structural modifications can lead to improved efficacy .

Anti-Inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. In vitro assays demonstrated that one derivative achieved a percent inhibition of 74.16% in heat-induced albumin denaturation assays at a concentration of 200 µg/mL, while ibuprofen showed 84.31% inhibition . The structural characteristics of these derivatives play a crucial role in their anti-inflammatory capabilities.

Summary of Anti-Inflammatory Activity

| Compound | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Ox-6f | 74.16 | 200 |

| Ibuprofen | 84.31 | - |

This suggests that the oxadiazole moiety combined with specific side chains can enhance anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been explored against various bacterial strains. A study reported that these compounds exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria as well as fungi . For example:

Summary of Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 8 - 16 |

| Salmonella typhimurium | 10 - 16 |

| Candida albicans | 10 - 22 |

These findings indicate that the incorporation of halogen substituents enhances the antimicrobial activity of oxadiazole derivatives compared to standard antibiotics like ciprofloxacin and fluconazole .

Case Studies and Research Findings

- Antioxidant and Anti-Inflammatory Studies : A comprehensive study on synthesized oxadiazole derivatives revealed their efficacy in reducing oxidative stress and inflammation markers in vitro. The most potent derivative showed significant scavenging activity against nitric oxide free radicals and demonstrated high iron chelation ability .

- Antimicrobial Screening : Research on various oxadiazole compounds highlighted their effectiveness against multiple pathogens, suggesting potential applications in treating infections caused by resistant strains .

Q & A

How is 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole synthesized, and what analytical methods validate its structural integrity?

Basic Research Focus

The compound is typically synthesized via a two-step protocol: (1) condensation of amidoximes with chloromethyl-substituted precursors under basic conditions, and (2) cyclization to form the 1,2,4-oxadiazole ring. For example, derivatives are synthesized by reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole with substituted phenols or amines . Structural validation employs 1H/13C NMR (e.g., δ 4.75 ppm for chloromethyl protons ), IR spectroscopy (C-Cl stretch ~750 cm⁻¹), mass spectrometry (e.g., ESI-MS [M+H]+: m/z 229 for 3-(4-chlorophenyl) derivative ), and elemental analysis to confirm purity .

What synthetic challenges arise during functionalization of the chloromethyl group, and how are they addressed?

Basic Research Focus

The chloromethyl group is highly reactive but prone to side reactions, such as unintended nucleophilic substitution or elimination. Temperature control and choice of solvent (e.g., DMF or THF) are critical. For instance, reactions with KCN at elevated temperatures can lead to decyanation, forming acetonitrile derivatives, which requires careful monitoring via TLC or HPLC . Steric hindrance from the 3-chlorophenyl group may slow reactivity; using polar aprotic solvents and catalysts like Cs₂CO₃ improves yields in such cases .

How do substituents on the 3-phenyl ring influence the biological activity of 1,2,4-oxadiazole derivatives?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhance apoptotic activity in cancer cells. For example, 3-(3-chlorophenyl) derivatives induce G₁-phase arrest in T47D breast cancer cells, while pyridyl or methoxy substitutions reduce potency . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TIP47, an IGF-II receptor-binding protein, guiding rational design .

What methodologies are used to assess the in vivo efficacy of 1,2,4-oxadiazole-based apoptosis inducers?

Advanced Research Focus

In vivo studies employ xenograft models (e.g., MX-1 mammary carcinoma in mice) to evaluate tumor growth inhibition. Compounds are administered intraperitoneally, and efficacy is quantified via tumor volume measurements and histopathological analysis. Pharmacokinetic parameters (e.g., half-life, bioavailability) are determined using LC-MS/MS, while toxicity is assessed via hematological and organ weight analyses .

How can computational tools elucidate the electronic properties of 1,2,4-oxadiazole derivatives?

Advanced Research Focus

Software like Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces, revealing electron-deficient regions at the oxadiazole ring, which correlate with nucleophilic attack sites. Density Functional Theory (DFT) calculations (e.g., Gaussian 03) predict thermodynamic stability and reaction pathways, such as the decyanation mechanism observed in KCN-mediated reactions .

What strategies optimize reaction yields in complex 1,2,4-oxadiazole syntheses?

Advanced Research Focus

Catalyst screening (e.g., NaH vs. Cs₂CO₃) and microwave-assisted synthesis reduce reaction times from hours to minutes. For example, Cs₂CO₃ increases yields in quinuclidin-3-ylmethyl derivatives by 40% compared to NaH . Solvent-free conditions or ionic liquids can minimize side reactions, while column chromatography (SiO₂, heptane:ethyl acetate gradients) ensures high purity .

How are physicochemical properties (e.g., logP, solubility) predicted for 1,2,4-oxadiazole derivatives?

Basic Research Focus

In silico tools (e.g., ACD/Labs or SwissADME) calculate logP and solubility based on molecular descriptors. Experimental validation uses shake-flask methods (aqueous/organic phase partitioning) and HPLC retention times. For example, derivatives with -OCH₃ substituents exhibit higher aqueous solubility due to increased polarity, as evidenced by lower logP values .

What mechanistic insights explain the decyanation reaction in 1,2,4-oxadiazole chemistry?

Advanced Research Focus

Decyanation via KCN involves HCN release , forming cyanogen intermediates that decompose to alkanes. This is supported by isotopic labeling (¹³C NMR) and kinetic studies showing first-order dependence on KCN concentration. The reaction is temperature-sensitive, with optimal yields at 80–100°C .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.